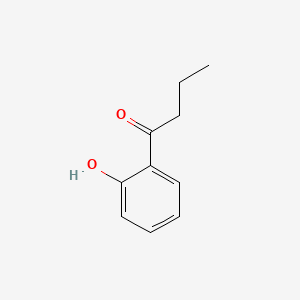

2'-Hydroxybutyrophenone

説明

Contextualization within Butyrophenone (B1668137) Chemistry and Derivatives Research

Butyrophenones are a class of organic compounds characterized by a phenyl group attached to a butanone moiety. Structurally, 2'-Hydroxybutyrophenone is a butyrophenone derivative with a hydroxyl group at the ortho- (2') position of the phenyl ring. cas.orgnih.gov This substitution is pivotal, as it differentiates its properties and research applications from the more widely known butyrophenones used in pharmacology.

The broader family of butyrophenones includes compounds that have been extensively studied for their biological activities. nih.gov Research into butyrophenone derivatives has often focused on modifying the basic structure to explore new therapeutic or industrial applications. For instance, the introduction of a fluorine atom to the this compound structure results in 5-Fluoro-2-hydroxy butyrophenone, a compound investigated for its biological activities in agriculture. scispace.comresearchgate.net Further modifications, such as the synthesis of sulfonate derivatives, have been explored to enhance specific properties like anti-oomycete activity. nih.gov The study of Schiff bases derived from o-hydroxybutyrophenone with various metals like Cu(II), Pd(II), and Pt(II) also highlights the versatility of this compound in coordination chemistry. core.ac.uk

Historical Perspective of Butyrophenone Research in Relevant Fields

The history of butyrophenone research is closely linked to the "psychopharmacological revolution" of the mid-20th century. mdpi.comresearchgate.net Following the synthesis of chlorpromazine (B137089) in the early 1950s, which transformed psychiatric treatment, the search for new antipsychotic agents intensified. researchgate.netdovepress.com This led to the development of the butyrophenone class of neuroleptics. dovepress.com

In 1958, Paul Janssen synthesized haloperidol (B65202), the first butyrophenone antipsychotic, which quickly became a cornerstone in the treatment of schizophrenia and other psychotic disorders. mdpi.comscispace.com The success of haloperidol spurred further research into butyrophenone analogues, based on the understanding that dopamine (B1211576) receptor blockade was central to their antipsychotic action. mdpi.com This era, primarily the 1950s and 1960s, established the prominence of the butyrophenone scaffold in medicinal chemistry and neuropharmacology. scispace.combritannica.com

Current Research Landscape and Academic Significance of this compound

In contemporary research, the focus on this compound has shifted away from neuropharmacology and towards other specialized areas. Its academic significance now lies primarily in its role as a versatile chemical intermediate and a platform for developing new biologically active molecules, particularly for agricultural applications.

The compound, also known by the synonym Fenjuntong, is a key precursor in the synthesis of novel fungicides. nih.gov Research has demonstrated that this compound and its derivatives can effectively control plant pathogenic fungi such as Valsa mali and Coniella dipodiella. scispace.comnih.gov Studies on sulfonate derivatives of Fenjuntong have shown that modifying the hydroxyl group can significantly enhance anti-oomycete activity against pathogens like Phytophthora capsici. nih.gov

Furthermore, research into 5-Fluoro-2-hydroxy butyrophenone, a derivative, has revealed potent antifungal and herbicidal activities. scispace.comresearchgate.net Beyond agriculture, this compound has been the subject of studies in physical chemistry, such as investigations into its dielectric relaxation mechanisms in solution. oup.com It also serves as a starting material or intermediate in the synthesis of more complex molecules, including metal-containing ketones and various heterocyclic compounds like oxazoles. uct.ac.zajournals.co.za The synthesis of 2'-hydroxy ketone derivatives through enzyme-catalyzed reactions is another area of active investigation. researchgate.net

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 2887-61-8 | cas.orgnih.govchemicalbook.com |

| Molecular Formula | C₁₀H₁₂O₂ | cas.orgnih.govchemicalbook.com |

| Molecular Weight | 164.20 g/mol | nih.govchemicalbook.comchemsrc.com |

| IUPAC Name | 1-(2-hydroxyphenyl)butan-1-one | nih.gov |

| Melting Point | 10 °C | cas.orgchemicalbook.comchembk.com |

| Boiling Point | 130-132 °C at 10 Torr | cas.org |

| Density | 1.0526 g/cm³ at 20 °C | cas.org |

| Appearance | Colorless to pale yellow solid | chembk.com |

| Solubility | Insoluble in water; soluble in ethanol (B145695) and ether | chembk.com |

Table 2: Spectroscopic Data Identifiers for this compound

| Spectroscopic Data | Availability | Source(s) |

|---|---|---|

| ¹H NMR Spectra | Available | nih.gov |

| ¹³C NMR Spectra | Available | nih.govnih.gov |

| Mass Spectrometry (GC-MS) | Available | nih.gov |

| Infrared (IR) Spectra | Available | nih.gov |

| Raman Spectra | Available | nih.gov |

Structure

3D Structure

特性

IUPAC Name |

1-(2-hydroxyphenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-2-5-9(11)8-6-3-4-7-10(8)12/h3-4,6-7,12H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUDQIKIAWOAOFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10183070 | |

| Record name | 2'-Hydroxybutyrophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10183070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2887-61-8 | |

| Record name | 2-Hydroxybutyrophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2887-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenjuntong | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002887618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Hydroxybutyrophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10183070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-hydroxybutyrophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.864 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENJUNTONG | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D3R09N552F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 2 Hydroxybutyrophenone and Analogues

Established Synthetic Pathways and Chemical Transformations

Traditional synthetic routes to 2'-hydroxybutyrophenone and related structures rely on well-established reactions in organic chemistry. These methods, while effective, often involve multi-step processes and specific reaction conditions to achieve the desired products.

Friedel-Crafts Acylation Approaches

Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis, including that of this compound. wikipedia.orgsigmaaldrich.commasterorganicchemistry.com This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst. sigmaaldrich.commasterorganicchemistry.com For the synthesis of this compound, phenol (B47542) is acylated using butyryl chloride or butyric anhydride.

The mechanism proceeds through the formation of an acylium ion, which then attacks the electron-rich phenol ring. sigmaaldrich.combyjus.com The presence of the hydroxyl group on the phenol ring directs the incoming acyl group primarily to the ortho and para positions. The formation of the ortho-isomer, this compound, is often favored.

A significant challenge in the Friedel-Crafts acylation of phenols is the potential for O-acylation to form a phenyl ester. ucalgary.ca To circumvent this, an excess of the Lewis acid catalyst, such as aluminum chloride (AlCl₃), is often employed. wikipedia.orgucalgary.ca The catalyst coordinates to the phenolic oxygen, which deactivates it towards acylation and favors C-acylation on the aromatic ring. wikipedia.org The reaction complex formed requires a stoichiometric amount of the catalyst, which is then destroyed during aqueous workup to yield the final hydroxyketone. wikipedia.org

The Fries rearrangement offers an alternative pathway where a phenyl ester, formed by O-acylation, is rearranged to the corresponding hydroxyaryl ketone in the presence of a Lewis acid catalyst. rsc.org This can be a useful strategy if the initial acylation favors the ester product.

Table 1: Key Aspects of Friedel-Crafts Acylation for this compound Synthesis

| Feature | Description |

| Reactants | Phenol and Butyryl Chloride or Butyric Anhydride |

| Catalyst | Strong Lewis acids (e.g., AlCl₃, FeCl₃) wikipedia.orggoogle.com |

| Mechanism | Electrophilic Aromatic Substitution via an Acylium Ion sigmaaldrich.combyjus.com |

| Key Challenge | Competition between C-acylation and O-acylation ucalgary.ca |

| Solution | Use of stoichiometric or excess Lewis acid catalyst wikipedia.org |

Etherification Protection and Demethylation Strategies

To avoid the complexities of direct Friedel-Crafts acylation of phenols, a common strategy involves the use of a protecting group for the hydroxyl functionality. Etherification of the phenolic hydroxyl group, often to a methyl ether (anisole), is a widely used approach. researchgate.net The protected phenol can then undergo Friedel-Crafts acylation with higher selectivity and fewer side reactions.

Following the acylation of the protected phenol, a demethylation step is required to reveal the free hydroxyl group of this compound. researchgate.netwikipedia.org Various reagents and conditions can be employed for the cleavage of aryl methyl ethers. researchgate.netchempedia.infonih.gov

Classical methods for demethylation can be harsh, involving heating with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.org A more common and often milder reagent is boron tribromide (BBr₃), which is particularly effective for cleaving aryl methyl ethers. researchgate.netwikipedia.org Other reagents that have been developed for this purpose include strong nucleophiles like thiolates (e.g., EtSNa) and various Lewis acids. researchgate.netwikipedia.org

Biocatalytic approaches to demethylation are also emerging as a greener alternative, utilizing enzymes such as Rieske monooxygenases that can selectively cleave aryl methyl ethers. nih.gov

Table 2: Common Demethylation Reagents for Aryl Methyl Ethers

| Reagent | Conditions | Notes |

| Boron Tribromide (BBr₃) | Often at or below room temperature | Highly effective for aryl methyl ethers researchgate.netwikipedia.org |

| Hydrobromic Acid (HBr) / Hydroiodic Acid (HI) | Elevated temperatures | A classical but harsh method wikipedia.org |

| Thiolate Salts (e.g., EtSNa) | Refluxing in solvents like DMF | A strong nucleophilic approach researchgate.netwikipedia.org |

| Aluminum Chloride (AlCl₃) | Can be used in some cases | A Lewis acid-based method |

| Pyridine Hydrochloride | High temperatures (180-220 °C) | A historical method for ether cleavage wikipedia.org |

Acylation Reactions to Phenolic Ketones

Direct acylation of phenols remains an area of active research to develop more efficient and selective methods. rsc.orgnih.gov While Friedel-Crafts is the most common, other catalytic systems are being explored to overcome its limitations, such as the need for stoichiometric amounts of catalyst and the generation of significant waste. nih.gov

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct acylation of phenols. nih.gov For instance, ruthenium-catalyzed oxidative C-H coupling of phenols with aldehydes can provide 2-acylphenols with high regioselectivity. nih.gov This approach avoids the use of harsh Lewis acids and pre-functionalized substrates. nih.gov

The use of solid acid catalysts, such as zinc chloride supported on alumina, has also been shown to promote the regioselective ortho C-acylation of phenols with carboxylic acids, often under solvent-free conditions. rsc.org

Furthermore, methods utilizing organic salts as acylating reagents in the presence of an activator like diethylaminosulfur trifluoride (DAST) have been developed for the selective O-acylation of phenols to produce phenolic esters, which can then potentially be rearranged to the corresponding phenolic ketones. rsc.org

Mannich Reaction Analogues with Related Ketones

The Mannich reaction is a three-component condensation involving an active hydrogen-containing compound, formaldehyde (B43269), and a primary or secondary amine to form a β-amino-carbonyl compound, known as a Mannich base. unacademy.comwikipedia.orgnih.gov While not a direct synthesis of this compound itself, the Mannich reaction with related hydroxyketones, such as 2'-hydroxyacetophenone (B8834), provides important analogues and intermediates. researchgate.netresearchgate.net

The reaction of 2'-hydroxyacetophenone with formaldehyde and a secondary amine, such as dimethylamine, in the presence of an acid catalyst typically leads to aminomethylation at the acetyl group, forming a ketonic Mannich base. researchgate.netresearchgate.net The reaction conditions, particularly the pH, can influence the outcome. Under acidic conditions, the reaction favors substitution on the acetyl group, whereas alkaline conditions can lead to electrophilic aromatic substitution at the ortho position to the hydroxyl group. mdpi.com

These Mannich bases are valuable synthetic intermediates. For example, the tertiary amino group can be a good leaving group, allowing for subsequent reactions such as elimination to form α,β-unsaturated ketones or substitution with other nucleophiles. researchgate.netadichemistry.com

Table 3: Components of the Mannich Reaction with 2'-Hydroxyacetophenone

| Component | Example | Role |

| Active Hydrogen Compound | 2'-Hydroxyacetophenone | Provides the enolizable ketone |

| Aldehyde | Formaldehyde | Provides the methylene (B1212753) bridge |

| Amine | Dimethylamine, Piperidine (B6355638), Morpholine researchgate.netmdpi.com | Provides the amino functionality |

| Product | β-Amino-2'-hydroxypropiophenone derivative | Mannich Base wikipedia.org |

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable synthetic methods. Green chemistry principles are being applied to the synthesis of this compound and other fine chemicals to reduce waste, energy consumption, and the use of hazardous materials. rsc.orgrsc.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful green chemistry tool that can significantly accelerate chemical reactions, often leading to higher yields and purer products in shorter reaction times compared to conventional heating methods. ajgreenchem.comijacskros.comajchem-a.com The use of microwave irradiation can be applied to several of the synthetic steps discussed previously, including the synthesis of Mannich bases and potentially Friedel-Crafts type reactions. mdpi.comoarjbp.comoarjbp.com

The primary advantages of microwave heating include rapid and uniform heating of the reaction mixture, which can minimize the formation of side products. nih.govresearchgate.net This technique often allows for reactions to be carried out under solvent-free conditions or with more environmentally benign solvents, further enhancing its green credentials. ajgreenchem.comijacskros.com For instance, the Mannich reaction of 4-hydroxyacetophenone has been successfully carried out using microwave irradiation, demonstrating the utility of this technology for the synthesis of related phenolic ketones. mdpi.com The application of microwave irradiation to the direct acylation of phenols is also an area of interest for developing more efficient and environmentally friendly synthetic routes. rsc.org

Table 4: Advantages of Microwave-Assisted Organic Synthesis (MAOS)

| Advantage | Description |

| Rate Acceleration | Reactions are often completed in minutes instead of hours ajchem-a.com |

| Higher Yields | Reduced side reactions can lead to improved product yields ijacskros.comajchem-a.com |

| Energy Efficiency | Direct heating of the reaction mixture is more energy-efficient than conventional heating ajchem-a.com |

| Solvent Reduction | Enables solvent-free reactions or the use of greener solvents ajgreenchem.com |

| Enhanced Purity | Cleaner reactions often result in products that require less purification nih.gov |

Ultrasonic-Assisted Synthesis

The application of ultrasound is particularly effective in heterogeneous reaction systems. For instance, in the synthesis of acetophenone (B1666503) derivatives, ultrasound can enhance the rate of reactions such as bromination, reducing reaction times from hours to minutes. lew.ro This acceleration is attributed to the continuous activation of catalyst surfaces and improved mass transfer between phases. The reduced need for large quantities of organic solvents makes ultrasound-assisted synthesis an environmentally friendly or "green" alternative. lew.ro

Table 1: Comparison of Ultrasonic-Assisted vs. Conventional Synthesis for a Model Reaction

| Parameter | Ultrasonic-Assisted Method | Conventional Method |

|---|---|---|

| Reaction Time | 15-20 minutes lew.romdpi.com | Several hours mdpi.com |

| Yield | Generally higher lew.ro | Moderate to high |

| Conditions | Milder, often room temperature lew.ro | Often requires heating/reflux gkyj-aes-20963246.com |

| Solvent Usage | Reduced lew.ro | Higher volumes often required |

| Energy Consumption | Considerably lower lew.ro | Higher due to prolonged heating |

This table presents generalized data for analogous reactions to illustrate the benefits of sonication.

Ionic Liquid Applications in Synthesis

Ionic liquids (ILs) are organic salts with low melting points (typically below 100°C) that are increasingly used as green alternatives to volatile organic solvents (VOCs). nih.govat.ua Their negligible vapor pressure, high thermal stability, and tunable solubility make them attractive media for chemical synthesis. nih.gov In the context of synthesizing this compound and its analogues, ILs can function as both the solvent and the catalyst, simplifying the reaction setup and workup procedures. nih.gov

For reactions like the Claisen-Schmidt or Knoevenagel condensations, which are relevant to the synthesis of hydroxy-ketone structures, specific ILs can promote the reaction with high efficiency. nih.gov For example, functionalized ILs containing basic groups can catalyze condensations at room temperature, achieving high yields in very short reaction times. nih.gov A key advantage is the potential for recyclability; after reaction, the product can often be separated by extraction with a less polar solvent, leaving the IL to be reused in subsequent batches. pharmtech.com

Table 2: Examples of Ionic Liquids Used in Organic Synthesis

| Ionic Liquid Name | Abbreviation | Potential Application |

|---|---|---|

| 1-Butyl-3-methylimidazolium tetrafluoroborate | [BMIM][BF4] | Catalyst and medium for condensation reactions nih.gov |

| 1-Butyl-3-methylimidazolium bromide | [BMIM][Br] | Solvent for various organic transformations nih.gov |

| Cyclic Guanidinium Lactate | - | Catalyst for Knoevenagel condensation nih.gov |

This table lists ionic liquids used in relevant synthetic reactions, not specifically for this compound.

Grinding Techniques in Synthesis

Grinding, a form of mechanochemistry, represents a solvent-free approach to chemical synthesis. gkyj-aes-20963246.comrjpn.org Reactions are carried out by grinding solid reactants together in a mortar and pestle or a more sophisticated ball mill, often with a catalytic amount of a solid base like potassium hydroxide. rjpn.orgmdpi.com This technique is highly efficient, environmentally friendly, and operationally simple. researchgate.net

The synthesis of chalcones, which are structurally similar to this compound, is well-established using this method. gkyj-aes-20963246.combohrium.com The Claisen-Schmidt condensation between a hydroxyacetophenone and a benzaldehyde (B42025) derivative can be achieved in a matter of minutes at room temperature through grinding, whereas conventional solution-based methods may require many hours of reflux. gkyj-aes-20963246.commdpi.com The solid-state nature of the reaction minimizes waste and often leads to the direct formation of a solid product that can be purified by simple washing or recrystallization. rjpn.org This method offers notable advantages, including clean reaction profiles, shorter reaction times, and high yields. rjpn.org

Table 3: Representative Yields and Reaction Times for Chalcone (B49325) Synthesis via Grinding

| Reactants | Catalyst | Reaction Time | Yield |

|---|---|---|---|

| 4-Hydroxyacetophenone + 4-Nitrobenzaldehyde | Solid Base | 45 minutes bohrium.com | 70.63% bohrium.com |

| 2'-Hydroxyacetophenone + Substituted Benzaldehyde | KOH | 1.5 hours gkyj-aes-20963246.com | 26-46% gkyj-aes-20963246.com |

This table showcases results from the synthesis of analogous chalcone compounds using grinding techniques.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is a critical step in developing any synthetic protocol to ensure the highest possible yield and purity of the target compound. nih.gov This process involves systematically varying key parameters to find the ideal balance that favors the formation of the desired product over side reactions. scielo.br

For the synthesis of this compound, key variables to optimize would include the choice of solvent, the nature and amount of the catalyst (acid or base), the reaction temperature, and the reaction time. nih.gov For instance, a study on the synthesis of dihydrobenzofuran neolignans found that changing the solvent from benzene (B151609) to acetonitrile (B52724) not only provided a greener alternative but also offered the best balance between reactant conversion and product selectivity. scielo.br Similarly, adjusting the stoichiometry of the reagents and the duration of the reaction can prevent the formation of undesired byproducts and maximize the output of the target molecule. nih.govscielo.br

Table 4: Hypothetical Optimization Matrix for a Synthetic Step

| Entry | Solvent | Base (eq.) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Ethanol (B145695) | K2CO3 (1.1) | 75 | 3 | 64 |

| 2 | DMF | K2CO3 (1.1) | 75 | 3 | 82 |

| 3 | Acetonitrile | K2CO3 (1.1) | 75 | 3 | 58 |

| 4 | Ethanol | Na2CO3 (1.1) | 75 | 3 | 66 |

| 5 | Ethanol | K2CO3 (1.5) | 75 | 6 | 75 |

This table is a representative example based on optimization studies for similar organic reactions to illustrate the process. nih.gov

Derivatization Strategies for Structural Modification

Derivatization involves chemically modifying a functional group within a molecule to produce an analogue, or derivative, with altered chemical or physical properties. bohrium.com This strategy is crucial for creating libraries of related compounds for structure-activity relationship (SAR) studies in drug discovery or for enhancing analytical detection. bohrium.comnih.gov

This compound possesses two primary functional groups amenable to derivatization: the phenolic hydroxyl group and the carbonyl (keto) group.

Hydroxyl Group Modification: The phenolic -OH group can be readily converted into ethers or esters. For example, reaction with an alkyl halide under basic conditions (Williamson ether synthesis) would yield an alkoxybutyrophenone. Esterification, through reaction with an acyl chloride or carboxylic anhydride, would produce an ester derivative.

Carbonyl Group Modification: The keto group is a versatile handle for numerous transformations. It can undergo condensation reactions with primary amines to form imines (Schiff bases), with hydroxylamine (B1172632) to form oximes, or with hydrazines to form hydrazones. These modifications introduce new functionalities and can significantly alter the molecule's biological activity and physicochemical characteristics. Chemical derivatization of keto groups with reagents like Girard P is also a known technique to enhance ionization for mass spectrometry analysis. nih.gov

Table 5: Potential Derivatization Reactions for this compound

| Functional Group | Reagent Type | Product Class |

|---|---|---|

| Phenolic Hydroxyl | Alkyl Halide / Base | Ether |

| Phenolic Hydroxyl | Acyl Chloride / Base | Ester |

| Carbonyl (Keto) | Primary Amine | Imine (Schiff Base) |

| Carbonyl (Keto) | Hydroxylamine | Oxime |

| Carbonyl (Keto) | Hydrazine | Hydrazone |

Computational Chemistry Studies of 2 Hydroxybutyrophenone

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2'-Hydroxybutyrophenone, these methods unravel the distribution of electrons and predict its reactivity, providing a foundation for more complex simulations.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. mdpi.com It is widely applied to study the electronic structure of organic molecules like this compound. scielo.org.bo DFT methods are used to optimize the molecular geometry, calculate vibrational frequencies, and determine electronic properties that govern reactivity. nih.gov

Functionals such as B3LYP and M06-2X, paired with basis sets like 6-311+G(d,p) or cc-pVQZ, are commonly employed to model the system. nih.govsemanticscholar.org Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. researchmap.jp Conceptual DFT also allows for the calculation of reactivity indices such as electrophilicity and nucleophilicity, which help in predicting how the molecule will interact in polar reactions. mdpi.com

Table 1: Representative Electronic Properties Calculated for Phenolic Ketones using DFT Data is illustrative, based on calculations for structurally similar compounds.

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -6.2 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -1.5 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity. | 4.7 eV |

| Dipole Moment | A measure of the net molecular polarity. | ~3.0 D |

Ab initio methods are computational techniques based on quantum chemistry that solve the electronic Schrödinger equation without empirical parameters, using only physical constants as input. wikipedia.org These methods, while often more computationally demanding than DFT, can provide more accurate results for certain properties. osti.gov

For molecules like this compound, Møller-Plesset second-order perturbation theory (MP2) is a popular ab initio method used to refine geometries and energies. mdpi.com It is particularly effective in accounting for electron correlation effects that are sometimes inadequately described by standard DFT functionals. nih.gov High-level calculations, such as Coupled Cluster (CC) methods, offer even greater accuracy and are considered the "gold standard" for small molecules, though their computational cost is significantly higher. osti.gov Comparisons between DFT and ab initio results, such as MP2 with an augmented basis set like aug-cc-pVTZ, are often performed to validate the chosen DFT functional and ensure the reliability of the computed structural parameters. mdpi.comresearchgate.net

Table 2: Comparison of a Key Geometric Parameter in a 2'-Hydroxy-Substituted Phenone Calculated by DFT and Ab Initio Methods Illustrative data based on 2'-hydroxyacetophenone (B8834), a close structural analog. mdpi.comnih.gov

| Method | Basis Set | Intramolecular H-bond (O-H···O) Distance (Å) |

|---|---|---|

| DFT (B3LYP-D3) | Def2-TZVP | 1.65 |

| Ab Initio (MP2) | aug-cc-pVTZ | 1.63 |

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. mdpi.com For this compound, MD simulations can provide a detailed picture of its conformational flexibility and intermolecular interactions in various environments, such as in aqueous solution or interacting with a biological target. dovepress.com

Conformational analysis aims to identify the different spatial arrangements (rotamers or conformers) of a molecule and their relative energies. lumenlearning.com MD simulations explore the potential energy surface of the molecule by simulating the atomic motions over time, allowing for the identification of stable and transient conformations. chalcogen.ro These simulations reveal how the butyryl side chain and the hydroxyl group can rotate, leading to different conformers that may possess distinct chemical and physical properties. nih.gov Furthermore, MD can be used to study how this compound interacts with solvent molecules or other solutes, providing insights into its solubility and binding behavior through the analysis of hydrogen bonds and other non-covalent interactions. dovepress.com

Prediction of Reaction Pathways and Transition States

Computational chemistry is instrumental in mapping the mechanisms of chemical reactions. mcmaster.ca For this compound, this involves predicting the pathways of potential reactions, such as electrophilic substitution on the phenyl ring or reactions involving the ketone and hydroxyl groups.

Using methods like DFT, researchers can model the entire reaction coordinate from reactants to products. semanticscholar.org A crucial part of this process is locating the transition state (TS), which is the highest energy point along the reaction pathway and corresponds to a first-order saddle point on the potential energy surface. crystalsolutions.eu The energy difference between the reactants and the transition state defines the activation energy, a key factor determining the reaction rate. uci.edu Algorithms are used to optimize the geometry of the TS, and its identity is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.netyoutube.com This approach allows for the detailed investigation of reaction mechanisms, such as the acid-catalyzed cyclization of related 2-hydroxy chalcones, providing insights that are difficult to obtain experimentally. semanticscholar.org

Table 3: Illustrative Calculated Energies for a Hypothetical Reaction Step Involving a Phenolic Ketone Based on a DFT study of a related reaction. semanticscholar.org

| Species | Description | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|

| Reactant + Catalyst | Starting materials | 0.0 |

| Transition State (TS) | Highest energy point on the pathway | +15.2 |

| Intermediate | A stable species formed during the reaction | -5.8 |

In Silico Pharmacology and Drug Discovery Applications

The term in silico, meaning "performed on computer or via computer simulation," describes the use of computational methods in drug discovery and pharmacology. remedypublications.comrjppd.org this compound and its derivatives can be evaluated for their potential biological activity using a variety of in silico tools.

These approaches include Quantitative Structure-Activity Relationship (QSAR) modeling, which establishes a mathematical connection between chemical structure and biological activity. remedypublications.com Molecular docking simulations can predict how this compound might bind to the active site of a specific protein target, providing insights into its potential mechanism of action and binding affinity. researchgate.net Furthermore, computational methods are used to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. researchgate.net These predictions help to assess the drug-likeness of a compound early in the discovery process, identifying potential liabilities and guiding the design of new analogues with improved pharmacological profiles. nih.gov The presence of the hydroxyl group, for instance, is a key feature in many natural products and metabolites and can significantly influence interactions with biological targets. hyphadiscovery.com

Computational Design of Catalytic Systems

Computational methods, particularly DFT, are valuable for designing and understanding catalytic systems relevant to the synthesis and transformation of this compound. squarespace.com By modeling the interactions between a substrate, a catalyst, and reagents, chemists can predict the efficiency and selectivity of a catalytic process.

For reactions involving this compound, such as Friedel-Crafts acylation or other electrophilic substitutions, computational studies can help in selecting the most effective Lewis or Brønsted acid catalyst. semanticscholar.org Calculations can elucidate the reaction mechanism at the active site of the catalyst, revealing how it lowers the activation energy. researchgate.net This knowledge can then be used to computationally screen libraries of potential catalysts or to rationally design new catalysts with enhanced activity or selectivity for a desired transformation, thereby accelerating the development of efficient synthetic routes. squarespace.com

Biological Activities and Mechanistic Investigations of 2 Hydroxybutyrophenone and Its Derivatives

Antifungal Activities of Hydroxybutyrophenone Derivatives

Research into the chemical modification of 2'-Hydroxybutyrophenone has led to the development of derivatives with significant antifungal properties. One such derivative, 5-fluoro-2-hydroxy butyrophenone (B1668137), has demonstrated potent activity against a range of pathogenic fungi that affect agricultural plants. researchgate.netscispace.com

Bioassays indicate that this compound is particularly effective against Valsa mali and Coniella dipodiella. researchgate.netscispace.com At a concentration of 50 mg/L, 5-fluoro-2-hydroxy butyrophenone achieved mycelial growth inhibition rates of 80.1% and 77.1% against these two fungi, respectively. Its efficacy extends to other fungal species as well, though with varying degrees of sensitivity. researchgate.net The inhibitory effects against a panel of six plant pathogenic fungi highlight the potential of this derivative as a broad-spectrum antifungal agent. scispace.com

Table 1: Antifungal Activity of 5-fluoro-2-hydroxy butyrophenone at 50 mg/L

| Fungus Species | Mycelial Growth Inhibition (%) |

|---|---|

| Valsa mali | 80.1 |

| Coniella dipodiella | 77.1 |

| Fusarium graminearum | 56.7 |

| Fusarium oxysporum f. sp. cubense | 49.6 |

| Fusarium oxysporum f. sp. niveum | 47.5 |

| Alternaria brassicae | 28.0 |

Herbicidal Activities of Hydroxybutyrophenone Derivatives

In addition to its antifungal effects, 5-fluoro-2-hydroxy butyrophenone also exhibits potent herbicidal activities. researchgate.netscispace.com Its efficacy has been demonstrated against both dicotyledonous and monocotyledonous plants, suggesting a broad spectrum of weed control. scispace.com

Laboratory bioassays using Lactuca sativa (a dicot) and Echinochloa crus-galli (a monocot) have confirmed its phytotoxic potential. researchgate.net The compound effectively inhibits the seedling growth of these plants, indicating its potential for development as a novel herbicide. The structure-activity relationship suggests that the introduction of a fluorine atom into the this compound structure plays a role in its biological activity. scispace.com

Table 2: Herbicidal Activity of 5-fluoro-2-hydroxy butyrophenone

| Test Plant | Plant Type | Activity |

|---|---|---|

| Lactuca sativa | Dicotyledon | Potent Inhibition |

| Echinochloa crus-galli | Monocotyledon | Potent Inhibition |

Anti-Oomycete Activity of this compound Sulfonate Derivatives

Structural modification of this compound, also known as Fenjuntong, has yielded sulfonate derivatives with significant anti-oomycete activity. nih.govnih.gov Oomycetes, or water molds, are destructive plant pathogens responsible for diseases like late blight and downy mildew. A study involving the synthesis of sixteen novel sulfonate derivatives of Fenjuntong found them to be effective against Phytophthora capsici, a major agricultural pathogen. nih.gov

The research revealed that sulfonylation of the hydroxy group enhances the compound's anti-oomycete activity. nih.gov Among the tested compounds, derivative 3b displayed markedly superior activity compared to the parent compound, Fenjuntong. The EC50 value (the concentration required to inhibit 50% of the organism's growth) for compound 3b was 84.50 mg/L, which is substantially more potent than the 517.25 mg/L EC50 value for Fenjuntong. nih.gov These findings indicate that modifying the hydroxyl group is a promising strategy for developing new and effective fungicides to combat oomycete pathogens. nih.gov

Table 3: Anti-Oomycete Activity against Phytophthora capsici

| Compound | EC50 (mg/L) |

|---|---|

| This compound (Fenjuntong) | 517.25 |

| Sulfonate Derivative 3b | 84.50 |

Enzyme Inhibition Studies

Types of Enzyme Inhibition (Competitive, Uncompetitive, Non-competitive, Irreversible)

Enzyme inhibitors are molecules that bind to enzymes and decrease their catalytic activity. They are fundamental in biochemistry and pharmacology. The inhibition can be reversible or irreversible, with reversible inhibition being classified into several distinct types based on the inhibitor's mode of interaction with the enzyme and the enzyme-substrate complex. nih.gov

Competitive Inhibition : The inhibitor resembles the substrate and binds to the active site of the enzyme, preventing the actual substrate from binding. This form of inhibition can be overcome by increasing the substrate concentration. nih.gov

Uncompetitive Inhibition : The inhibitor binds only to the enzyme-substrate (ES) complex, at a site distinct from the active site. This type of inhibition is more effective at higher substrate concentrations.

Non-competitive Inhibition : The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding alters the enzyme's conformation, reducing its efficiency. In pure non-competitive inhibition, the inhibitor has the same affinity for both the free enzyme and the ES complex. nih.gov A related form, mixed inhibition , occurs when the inhibitor binds to an allosteric site but has a different affinity for the free enzyme and the ES complex. nih.gov

Irreversible Inhibition : The inhibitor binds covalently and permanently to the enzyme, often to a key amino acid residue in the active site. This leads to the permanent inactivation of the enzyme.

Inhibition Kinetics and Binding Mechanisms

The type of reversible enzyme inhibition can be determined by studying the enzyme's reaction kinetics in the presence of the inhibitor. This is often analyzed using the Michaelis-Menten model and visualized with a Lineweaver-Burk plot. The key kinetic parameters are Vmax (the maximum reaction rate) and Km (the Michaelis constant, which represents the substrate concentration at half of Vmax and indicates the substrate's affinity for the enzyme). nih.gov

Competitive Inhibition : Increases the apparent Km (lowers substrate affinity) but does not affect Vmax. With enough substrate, the reaction can still reach its maximum velocity.

Uncompetitive Inhibition : Decreases both the apparent Vmax and the apparent Km, often by the same factor. The lines on a Lineweaver-Burk plot are parallel.

Non-competitive Inhibition : Decreases the apparent Vmax but does not change the Km. The inhibitor prevents a certain fraction of the enzyme from functioning, regardless of the substrate concentration. nih.gov

Mixed Inhibition : Affects both Vmax (decrease) and Km (can increase or decrease). nih.gov

By analyzing these changes in kinetic parameters, researchers can elucidate the binding mechanism of a potential inhibitor. nih.gov

Molecular Docking Studies for Enzyme-Ligand Interactions

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as an inhibitor, binds to the active site of a macromolecule, like an enzyme. nih.govijbbb.org This method is a crucial tool in drug design and helps in understanding the molecular basis of enzyme inhibition. ijbbb.org

The process involves placing the ligand in various orientations and conformations within the enzyme's binding site and calculating the "goodness of fit" for each pose. mdpi.com This fit is evaluated using a scoring function, which estimates the binding affinity or binding free energy between the ligand and the protein. ijbbb.org A more negative binding energy typically indicates a more stable and favorable interaction.

Docking simulations can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the enzyme-ligand complex. nih.gov Algorithms like the Lamarckian Genetic Algorithm are often employed to explore the conformational space of the ligand efficiently. mdpi.com The accuracy of a docking protocol is often validated by redocking a known ligand into its corresponding protein structure and measuring the root-mean-square deviation (RMSD) between the predicted pose and the experimentally determined crystal structure pose; a value of ≤2.0 Å is generally considered a successful validation. jyoungpharm.org These studies provide valuable insights into structure-activity relationships, guiding the design of more potent and selective inhibitors. nih.gov

Investigations of Specific Enzyme Targets (e.g., Lipoxygenases based on related compounds)

While direct studies on this compound as a lipoxygenase (LOX) inhibitor are not extensively documented, research into structurally analogous compounds, particularly 2'-hydroxy-chalcones, provides significant insight into the potential activity of this structural class against such enzyme targets. Lipoxygenases are key enzymes in the metabolic pathway of arachidonic acid, leading to the production of leukotrienes, which are mediators of inflammation. rsc.orgmdpi.com Inhibition of LOX is therefore a target for anti-inflammatory therapies. rsc.org

Studies on a series of 2'-hydroxy-chalcones, which share the crucial 2'-hydroxy-phenyl ketone moiety with this compound, have demonstrated notable LOX inhibitory activity. The structural features of these chalcone (B49325) derivatives have been analyzed to determine the basis of their bioactivity. It has been found that the 2'-hydroxyl group on the A ring and the adjacent carbonyl group are critical for binding to the enzyme. nih.gov Molecular docking studies of active 2'-hydroxy-chalcones suggest a common binding pattern where the hydroxyl and carbonyl groups of the A ring orient towards key amino acid residues, such as Asp768 and Asn128, in the active site of soybean LOX. nih.gov

The substitution pattern on other parts of the molecule also plays a significant role in inhibitory potency. For instance, a 2'-hydroxy-chalcone derivative featuring a methoxymethylene substituent on ring A and three methoxy (B1213986) groups on ring B (compound 3c in a referenced study) was identified as the most potent LOX inhibitor in its series, with an IC50 value of 45 µM. nih.gov In contrast, another derivative with two hydroxyl groups on ring B (compound 4b ) showed a satisfactory but lower LOX inhibition value (IC50 = 70 µM), despite also having strong antioxidant properties. nih.gov This indicates that specific substitutions can fine-tune the inhibitory activity against lipoxygenase. The investigation into these related compounds highlights the potential for phenolic ketones like this compound to serve as scaffolds for the development of enzyme inhibitors. researchgate.net

| Compound | Key Structural Features | LOX Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| Chalcone Derivative 3c | 2'-OH on Ring A; Methoxymethylene on Ring A; Three methoxy groups on Ring B | 45 µM | nih.gov |

| Chalcone Derivative 4b | 2'-OH on Ring A; Two hydroxyl groups on Ring B | 70 µM | nih.gov |

| Chalcone Derivative 3b | 2'-OH on Ring A; Three methoxy groups on Ring B (lacks methoxymethylene group of 3c) | 75 µM | mdpi.com |

Pharmacological Mechanisms of Action of Butyrophenone Derivatives (e.g., Dopamine (B1211576) Antagonism)

The butyrophenone chemical structure is the foundation for a significant class of antipsychotic drugs. wikipedia.orgdrugbank.com The primary and most well-established pharmacological mechanism of action for these derivatives is the antagonism of dopamine receptors in the brain, particularly the D2 subtype. clinpgx.org This mechanism is central to their therapeutic effects in treating psychosis. drugbank.com

Dopamine is a neurotransmitter that interacts with specific receptors, which are classified into D1-like and D2-like families. The D2-like receptors (D2, D3, and D4) are implicated in the positive symptoms of schizophrenia, such as hallucinations and delusions. Butyrophenone-derived antipsychotics, such as haloperidol (B65202) and droperidol, act as antagonists at these D2 receptors. drugbank.comclinpgx.org By blocking the receptor, they prevent dopamine from binding and activating it, thereby reducing dopaminergic neurotransmission in key neural pathways like the mesolimbic pathway. This blockade is believed to be directly related to the reduction of psychotic symptoms.

The clinical potency of many antipsychotic drugs correlates strongly with their affinity for the D2 receptor. Butyrophenones fit this model, and their interaction with D2 receptors is a cornerstone of the dopamine hypothesis of schizophrenia. While they can also interact with other receptors, their defining mechanism for antipsychotic efficacy is considered to be dopamine D2 receptor blockade.

| Compound | Compound Class | Primary Pharmacological Mechanism | Therapeutic Use |

|---|---|---|---|

| Haloperidol | Butyrophenone Derivative | Dopamine D2 Receptor Antagonist | Antipsychotic |

| Droperidol | Butyrophenone Derivative | Dopamine D2 Receptor Antagonist | Antiemetic, Antipsychotic |

| Benperidol | Butyrophenone Derivative | Dopamine D2 Receptor Antagonist | Antipsychotic |

Broader Biological Impact and Potential Therapeutic Applications (e.g., LXR agonism based on related acetophenone (B1666503) derivatives)

Beyond their well-known role in neuroscience, derivatives of simple phenolic ketones, which are structurally related to this compound, are being investigated for their impact on metabolic pathways. A significant area of this research is their interaction with Liver X Receptors (LXRs). LXRs (LXRα and LXRβ) are nuclear receptors that are critical regulators of cholesterol, fatty acid, and glucose homeostasis. Agonism of LXRs is a potential therapeutic strategy for conditions like atherosclerosis.

Research has specifically identified 2-hydroxyacetophenone (B1195853) derivatives as potent and selective LXR agonists. nih.gov Acetophenones share the same core phenyl ketone structure as butyrophenones, differing only in the length of the alkyl chain. In one study, a 2-hydroxyacetophenone moiety was used as a linker in the design of novel LXRβ-selective agonists. The inclusion of this specific linker was found to be crucial, enhancing the potency of LXRβ agonistic activity by 20-fold compared to a previous compound. nih.gov

One optically pure derivative, designated (-)-56, demonstrated the ability to increase high-density lipoprotein cholesterol (HDL-C) levels without concurrently raising plasma triglycerides, a common side effect of other LXR agonists. This compound also reduced lipid accumulation in the aortic arch in a preclinical model of atherosclerosis. nih.gov These findings suggest that the 2-hydroxy-phenyl ketone scaffold, as seen in this compound and its acetophenone cousins, has potential applications in the treatment of metabolic and cardiovascular diseases by modulating the activity of nuclear receptors like LXR. nih.gov

| Compound | Target | Activity | Potential Therapeutic Application | Reference |

|---|---|---|---|---|

| (-)-56 (a 2-hydroxyacetophenone derivative) | Liver X Receptor β (LXRβ) | Potent and selective agonist | Atherosclerosis | nih.gov |

Medicinal Chemistry and Derivatization Strategies for 2 Hydroxybutyrophenone

Structure-Activity Relationship (SAR) Studies of 2'-Hydroxybutyrophenone Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how specific structural features of a molecule influence its biological activity. For derivatives of this compound, SAR exploration focuses on three primary molecular regions: the phenolic hydroxyl group, the ketone carbonyl chain, and the aromatic ring. By systematically altering these components, researchers can identify key interactions with biological targets and refine molecular properties to enhance potency, selectivity, and pharmacokinetic profiles.

Impact of Hydroxy Group Modifications on Bioactivity

The 2'-hydroxyl group is a critical pharmacophoric feature. Its ability to act as both a hydrogen bond donor and acceptor allows it to form key interactions with biological targets such as enzymes and receptors. Furthermore, it can form a strong intramolecular hydrogen bond with the adjacent carbonyl oxygen, which planarizes the molecule and influences its conformation and electronic properties.

Modification of this hydroxyl group can have profound effects on bioactivity. Common derivatization strategies include etherification (e.g., O-alkylation, O-benzylation) and esterification.

Etherification : Converting the hydroxyl group to an ether, such as a methoxy (B1213986) (-OCH₃) or benzyloxy (-OCH₂Ph), removes its hydrogen bond donating ability and increases lipophilicity. In a study of hydroxyacetophenone derivatives as farnesoid X receptor (FXR) antagonists, replacing the 2'-OH group with a benzyloxy substituent (an -OBn group) dramatically improved antagonist activity. nih.gov The parent compound exhibited an IC₅₀ of 35.2 µM, whereas the benzyloxy derivative's IC₅₀ was 1.1 µM, a more than 30-fold increase in potency. nih.gov This suggests that the increased lipophilicity and steric bulk of the benzyloxy group may promote a more favorable interaction within a hydrophobic pocket of the receptor. nih.gov

Esterification : Acylation of the hydroxyl group to form an ester can serve as a prodrug strategy. The resulting ester may be more lipophilic, enhancing membrane permeability and oral absorption. Once inside the body, the ester can be hydrolyzed by esterase enzymes to release the active parent compound with the free hydroxyl group.

The choice of modification depends heavily on the specific biological target. While a free hydroxyl may be essential for direct hydrogen bonding with a target, its conversion to an ether or ester can enhance bioavailability or allow the molecule to access different binding domains.

Interactive Table: Bioactivity of 2'-OH Modified Hydroxyacetophenone Analogs as FXR Antagonists

| Compound | R Group at 2'-position | IC₅₀ (µM) | Fold Improvement |

|---|---|---|---|

| Parent Compound | -OH | 35.2 | 1x |

Data sourced from a study on related hydroxyacetophenone derivatives. nih.gov

Influence of Ketone Carbonyl Chain Length on Bioactivity

The length and structure of the alkyl chain attached to the ketone carbonyl group are key determinants of a molecule's lipophilicity and steric profile. In this compound, this is a four-carbon butyryl chain. Altering this chain length—for example, to an acetyl (C2), propionyl (C3), or valeryl (C5) group—can systematically modulate the compound's physicochemical properties.

Lipophilicity : Increasing the chain length generally increases the molecule's lipophilicity (fat solubility). This can influence its absorption, distribution, metabolism, and excretion (ADME) profile. Enhanced lipophilicity may improve passage across biological membranes but can also lead to increased metabolic breakdown or non-specific binding.

Steric Effects : The size and shape of the alkyl chain can affect how the molecule fits into the binding site of a target protein. A shorter chain might be optimal for a compact binding pocket, while a longer or branched chain could be necessary to reach into a deeper, hydrophobic region of the target or to orient other functional groups correctly.

While specific SAR studies detailing the variation of the ketone chain for this compound are not extensively documented in publicly available literature, general principles suggest that an optimal chain length exists for any given biological target, balancing improved binding interactions against potential negative steric clashes or unfavorable ADME properties.

Interactive Table: Conceptual Influence of Acyl Chain Length on Molecular Properties

| Compound Name | Acyl Chain | Relative Lipophilicity | Potential Steric Hindrance |

|---|---|---|---|

| 2'-Hydroxyacetophenone (B8834) | Acetyl (C2) | Low | Low |

| 2'-Hydroxypropiophenone | Propionyl (C3) | Medium | Medium |

| This compound | Butyryl (C4) | High | High |

Role of Aromatic Ring Substituents on Activity and Selectivity

Introducing substituents onto the aromatic ring is a powerful strategy for fine-tuning the electronic properties, lipophilicity, and steric profile of a drug candidate. The position and nature of these substituents can drastically alter a compound's biological activity and its selectivity for a specific target.

Electronic Effects : Substituents are broadly classified as electron-donating groups (EDGs) like alkyl (-CH₃) and methoxy (-OCH₃), or electron-withdrawing groups (EWGs) like halogens (-F, -Cl) and nitro (-NO₂). These groups modify the electron density of the aromatic ring, which can influence the pKa of the phenolic hydroxyl group and affect interactions with the biological target.

Lipophilic/Hydrophobic Effects : Adding lipophilic substituents, such as halogens or alkyl chains, can enhance binding to hydrophobic pockets in a target protein. SAR studies on hydroxyacetophenone derivatives have shown that increasing the lipophilicity of substituents on the aromatic ring enhances antagonist potency. nih.gov

Steric Effects : The size of the substituent can dictate the molecule's orientation within a binding site or prevent it from binding altogether. Strategically placed bulky groups can also be used to block metabolic pathways, thereby increasing the compound's half-life.

A notable example is 5-fluoro-2-hydroxybutyrophenone , a derivative that has demonstrated significant biological activity. Research has shown that this compound exhibits potent antifungal activity against agricultural plant fungi like Valsa mali and Coniella dipodiella. It also displays herbicidal activity against certain plant species. researchgate.net The introduction of the fluorine atom, a strongly electron-withdrawing group, clearly modulates the molecule's properties to produce these specific bioactivities. researchgate.net

Interactive Table: Reported Biological Activity of 5-Fluoro-2-hydroxybutyrophenone

| Activity Type | Target Organism/Plant | Observed Effect |

|---|---|---|

| Antifungal | Valsa mali | Potent Inhibition |

| Antifungal | Coniella dipodiella | Potent Inhibition |

| Herbicidal | Lactuca sativa (Dicot) | Potent Inhibition |

Data derived from bioassay results for 5-fluoro-2-hydroxybutyrophenone. researchgate.net

Rational Design and Synthesis of Novel Pharmacologically Active Derivatives

Rational drug design utilizes the understanding of a biological target's structure and mechanism to design molecules with high affinity and specificity. researchgate.netyoutube.com This approach avoids the randomness of traditional screening by building molecules intended to fit and interact with a known binding site.

For the this compound scaffold, a rational design process would typically involve:

Target Identification and Validation : Identifying a specific enzyme or receptor implicated in a disease process that the new derivative is intended to modulate.

Structure-Based or Ligand-Based Design : If the 3D structure of the target is known, computational tools like molecular docking can be used to predict how different this compound derivatives would bind. If the target structure is unknown but other active ligands exist, a pharmacophore model can be built to define the essential features required for activity. For instance, a novel class of 2-hydroxyacetophenone (B1195853) derivatives was designed as anti-HIV-1 agents based on the general pharmacophore of HIV-1 integrase inhibitors. nih.gov

Synthesis : The designed molecules are then synthesized in the laboratory. A common and effective method for preparing substituted 2'-hydroxybutyrophenones is through the Friedel-Crafts acylation . A typical synthetic route involves: a. Protecting the hydroxyl group of a substituted phenol (B47542) (e.g., 4-fluorophenol) by converting it to an ether (e.g., 4-fluoroanisole). researchgate.net b. Reacting the protected phenol with an acylating agent, such as butyryl chloride, in the presence of a Lewis acid catalyst like aluminum trichloride (B1173362) (AlCl₃). researchgate.net This step attaches the butyryl chain to the aromatic ring. c. Deprotecting the ether to reveal the free 2'-hydroxyl group, yielding the final product. researchgate.net

This targeted approach allows for the creation of compounds with a higher probability of success, optimizing interactions with the target to achieve desired pharmacological effects.

Combinatorial Synthesis Approaches for Lead Discovery

Combinatorial chemistry is a high-throughput strategy used to rapidly generate large, diverse libraries of related compounds. nih.govniscpr.res.in Instead of synthesizing one molecule at a time, this approach creates many compounds in parallel, which can then be screened efficiently for biological activity. wisdomlib.org This method is particularly useful in the early stages of drug discovery for identifying initial "hit" or "lead" compounds.

A combinatorial library of this compound derivatives could be constructed using several methods, such as parallel synthesis on a solid support or in solution phase. The core strategy involves combining a set of diverse "building blocks" in all possible combinations. nih.gov

For the this compound scaffold, a library could be generated by:

Varying the Aromatic Ring : Starting with a diverse set of substituted phenols, each could be subjected to the same acylation reaction with butyryl chloride.

Varying the Acyl Chain : A single starting material, such as 2-aminophenol, could be reacted in parallel with a library of different acyl chlorides or carboxylic acids to generate a wide range of acyl chain lengths and structures.

Split-and-Pool Synthesis : This solid-phase technique allows for the creation of massive libraries. A resin is split into multiple portions, a different building block is added to each, and then the portions are pooled back together. This process is repeated, creating a bead-based library where each bead carries a unique compound.

Once synthesized, these libraries are subjected to high-throughput screening (HTS) to identify compounds that interact with the desired biological target. This approach accelerates the discovery of novel lead structures that can then be optimized using rational design principles.

Metabolite Identification and Biotransformation of 2 Hydroxybutyrophenone

Identification of Metabolic Pathways and Enzymes

The metabolic transformation of 2'-Hydroxybutyrophenone is anticipated to proceed through Phase I and Phase II reactions, which are common for phenolic and ketone-containing compounds. researchgate.netwikipedia.org

Phase I Metabolism: Phase I reactions introduce or expose functional groups, such as hydroxyl (-OH) groups, which can serve as sites for subsequent conjugation reactions. For this compound, the primary Phase I pathways are likely to involve:

Aromatic Hydroxylation: Cytochrome P450 (CYP450) enzymes are the principal catalysts for the hydroxylation of aromatic rings. wikipedia.orgnih.govmdpi.com This reaction would introduce an additional hydroxyl group onto the phenyl ring of this compound, leading to the formation of catechol or hydroquinone (B1673460) derivatives. The specific isoform of CYP450 involved would depend on the substrate specificity of the various enzymes. nih.gov

Reduction of the Ketone Group: The ketone group in the butyrophenone (B1668137) structure is susceptible to reduction by carbonyl reductases, aldehyde reductases, and dihydrodiol dehydrogenases, which are present in the liver cytosol. pressbooks.pubnih.gov This reaction would convert the ketone to a secondary alcohol, forming 1-(2-hydroxyphenyl)butan-1-ol. This reduction can result in the formation of stereoisomeric alcohols. pressbooks.pub

Phase II Metabolism: Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, which significantly increases their water solubility and facilitates their elimination from the body. nih.govnih.gov Given the presence of a phenolic hydroxyl group, this compound is an ideal substrate for:

Glucuronidation: This is a major pathway for the metabolism of phenolic compounds. nih.govresearchgate.net UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to the hydroxyl group, forming a glucuronide conjugate. ebrary.net Several UGT isoforms, particularly those in the UGT1A subfamily, are responsible for the glucuronidation of phenols. nih.gov

Sulfation: The phenolic hydroxyl group can also undergo sulfation, a reaction catalyzed by sulfotransferases (SULTs). nih.govnih.gov SULTs transfer a sulfonate group to the hydroxyl moiety, forming a sulfate (B86663) conjugate. The SULT1A subfamily is primarily responsible for the sulfation of phenolic substrates. nih.gov

The primary enzymes anticipated to be involved in the biotransformation of this compound are summarized in the table below.

| Metabolic Pathway | Enzyme Superfamily/Family | Specific Enzymes (Examples) | Predicted Metabolite Type |

| Aromatic Hydroxylation | Cytochrome P450 | CYP1A2, CYP2C9, CYP2D6, CYP3A4 | Dihydroxylated butyrophenones |

| Ketone Reduction | Carbonyl Reductases, Aldo-Keto Reductases | Dihydrodiol dehydrogenases | 1-(2-hydroxyphenyl)butan-1-ol |

| Glucuronidation | UDP-glucuronosyltransferases | UGT1A1, UGT1A9 | 2'-Butyrylphenyl-β-D-glucuronide |

| Sulfation | Sulfotransferases | SULT1A1, SULT1A3 | 2'-Butyrylphenyl sulfate |

Advanced Analytical Techniques for Metabolite Identification

The identification and structural elucidation of metabolites are heavily reliant on sophisticated analytical instrumentation.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for metabolite profiling due to its high sensitivity and selectivity. It allows for the separation of complex mixtures of metabolites by liquid chromatography, followed by their detection and fragmentation by mass spectrometry. This technique would be instrumental in identifying the predicted metabolites of this compound in biological matrices. The high-resolution mass spectrometry component can provide accurate mass measurements, which aids in determining the elemental composition of the metabolites.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of novel metabolites. While LC-MS/MS can suggest potential metabolite structures based on mass-to-charge ratios and fragmentation patterns, NMR provides detailed information about the chemical environment of each atom in a molecule, allowing for the unambiguous determination of its structure. Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence), are particularly valuable in this context.

In Vitro and In Vivo Metabolism Studies

To experimentally determine the metabolic fate of this compound, a combination of in vitro and in vivo studies would be necessary.

In Vitro Studies: These studies typically utilize subcellular fractions, such as human liver microsomes or S9 fractions, which contain a high concentration of drug-metabolizing enzymes like CYP450s and UGTs. researchgate.netnih.gov Incubating this compound with these fractions, along with necessary cofactors, would allow for the identification of its primary metabolites in a controlled environment. bioivt.com Studies with recombinant human CYP isoforms can help pinpoint the specific enzymes responsible for its oxidative metabolism. nih.govmdpi.com

In Vivo Studies: Animal models are used in in vivo studies to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound in a whole organism. Following administration of this compound, biological samples such as plasma, urine, and feces would be collected and analyzed to identify the metabolites formed and to understand the primary routes of elimination.

Computational Prediction of Metabolites and Biotransformation Pathways

In the absence of experimental data, computational models can be employed to predict the likely metabolites of a compound. nih.govnih.gov These in silico tools use either rule-based systems derived from known metabolic reactions or machine learning algorithms trained on large datasets of biotransformations. mlr.pressresearchgate.netmlr.press Such programs can predict the sites of metabolism (SOMs) on the this compound molecule that are most susceptible to enzymatic attack and generate the structures of potential metabolites. nih.gov This approach can guide the design of in vitro and in vivo studies by providing a list of target metabolites to look for.

| Prediction Tool Type | Methodology | Predicted Outcome for this compound |

| Rule-Based Systems | Utilizes a library of known biotransformation rules. nih.gov | Prediction of hydroxylation on the aromatic ring, reduction of the ketone, and conjugation at the phenolic hydroxyl group. |

| Machine Learning Models | Trained on extensive databases of metabolic reactions to identify patterns. mlr.press | Identification of the most probable sites of metabolism and the likelihood of different metabolic reactions occurring. |

Physiologically Based Pharmacokinetic (PBPK) Modeling and Pharmacodynamics

Physiologically Based Pharmacokinetic (PBPK) modeling is a mathematical modeling technique that simulates the ADME of a compound in the body. mdpi.comnih.gov A PBPK model for this compound would integrate its physicochemical properties with physiological data to predict its concentration-time profiles in various organs and tissues. liberty.eduresearchgate.netfrontiersin.org

The development of a PBPK model would involve:

Data Collection: Gathering data on the compound's properties (e.g., solubility, lipophilicity) and in vitro metabolic data.

Model Construction: Building a model that represents the body as a series of interconnected physiological compartments. nih.gov

Simulation and Validation: Using the model to simulate the compound's pharmacokinetics and comparing the predictions with any available experimental data to validate the model's accuracy. liberty.edu

PBPK models can be invaluable for predicting how factors such as genetic polymorphisms in metabolizing enzymes might affect the pharmacokinetics of this compound and its metabolites. frontiersin.org

Future Research Directions and Emerging Paradigms for 2 Hydroxybutyrophenone

Development of Novel and Sustainable Synthetic Routes

The classical synthesis of 2'-hydroxybutyrophenone often relies on methods like the Friedel-Crafts acylation or the Fries rearrangement. wikipedia.orgnih.govbyjus.com The Fries rearrangement, in particular, converts a phenolic ester to a hydroxy aryl ketone using a Lewis acid catalyst. nih.gov The reaction's selectivity for the ortho or para product can be influenced by reaction conditions such as temperature and solvent. byjus.com However, these traditional methods frequently involve harsh conditions, stoichiometric amounts of corrosive catalysts like aluminum chloride, and the use of volatile organic solvents, posing environmental and safety concerns. acs.orgorganic-chemistry.org

Future research is imperative to develop novel and sustainable synthetic routes that align with the principles of green chemistry. Emerging paradigms in this area include:

Catalyst Innovation : The replacement of hazardous Lewis acids like AlCl₃ with more environmentally benign alternatives is a key goal. researchgate.net Research into solid acid catalysts, reusable catalysts like zeolites, and metal triflates (e.g., copper triflate) shows promise. liv.ac.ukrsc.org These catalysts can reduce waste and allow for easier separation and recycling.

Green Solvents : A significant shift involves replacing conventional organic solvents with greener alternatives. Ionic liquids (ILs) have emerged as promising media for Friedel-Crafts reactions, in some cases acting as both solvent and catalyst. liv.ac.uktandfonline.combeilstein-journals.org Studies have shown that ILs can enhance reaction rates and selectivity. tandfonline.comnih.gov Deep eutectic solvents (DES) also present a low-cost, biodegradable alternative. rsc.org

Alternative Energy Sources : Microwave-assisted and ultrasound-assisted syntheses are gaining traction. nih.govdost.gov.ph Microwave irradiation, in particular, can dramatically reduce reaction times from hours to minutes and improve yields by providing efficient and uniform heating. anton-paar.comnepjol.infoscholarsresearchlibrary.com

Photochemical and Biocatalytic Methods : The photo-Fries rearrangement offers a photochemical alternative that proceeds via a radical mechanism, though it is often limited by low yields. wikipedia.orgresearchgate.net A more sustainable long-term vision involves biocatalysis. The use of engineered enzymes, such as benzoylformate decarboxylase or alcohol dehydrogenases in whole-cell systems, could enable the synthesis of hydroxyaryl ketones from simple aldehydes under mild, aqueous conditions. dtu.dknih.govnih.gov This approach offers high selectivity and avoids harsh reagents.

Table 1: Comparison of Synthetic Methodologies for Hydroxyaryl Ketones

| Methodology | Key Features | Advantages | Challenges for Future Research |

|---|---|---|---|

| Classical Fries Rearrangement / Friedel-Crafts Acylation | Uses Lewis acids (e.g., AlCl₃) in organic solvents. | Well-established, versatile for many substrates. | Harsh conditions, stoichiometric catalyst use, hazardous waste. acs.org |

| Green Catalysis | Employs solid acids, metal triflates, or reusable catalysts. liv.ac.uk | Reduced catalyst loading, easier workup, recyclability. | Catalyst deactivation, optimizing activity for less reactive substrates. |

| Ionic Liquids / Deep Eutectic Solvents | Utilizes ILs or DESs as recyclable solvents and/or catalysts. tandfonline.comrsc.org | Enhanced reaction rates, improved selectivity, low volatility. nih.gov | Product separation, cost of some ILs, viscosity issues. |

| Microwave/Ultrasound-Assisted Synthesis | Uses microwave or ultrasonic irradiation to accelerate reactions. dost.gov.phscholarsresearchlibrary.com | Drastically reduced reaction times, often higher yields. anton-paar.com | Scalability for industrial production, equipment costs. |

| Biocatalysis | Uses enzymes or whole-cell systems for synthesis. dtu.dknih.gov | High chemo-, regio-, and stereoselectivity; mild, aqueous conditions. nih.gov | Enzyme stability, substrate scope, optimizing reaction efficiency. |

Exploration of Undiscovered Biological Activities and Therapeutic Potential

The butyrophenone (B1668137) scaffold is a well-established pharmacophore, primarily known for its application in antipsychotic medications like Haloperidol (B65202), which act as dopamine (B1211576) receptor antagonists. researchgate.netnih.gov However, the therapeutic potential of this compound itself and its close derivatives is largely uncharted territory. The presence of a phenolic hydroxyl group suggests a much broader range of possible biological activities, similar to other phenolic compounds. anton-paar.com

Future research should focus on systematically screening this compound and its analogues for a variety of biological effects:

Neuroprotective Properties : Phenolic compounds are widely recognized for their antioxidant and anti-inflammatory effects, which are highly relevant to neurodegenerative diseases like Alzheimer's and Parkinson's. rsc.orgresearchgate.net Research could explore whether this compound can mitigate oxidative stress, modulate neuroinflammatory pathways, or interfere with protein aggregation.

Anticancer Activity : Many natural and synthetic phenolic compounds exhibit anticancer properties by inducing apoptosis, inhibiting cell proliferation, or preventing angiogenesis. byjus.com Screening against a panel of cancer cell lines could reveal potential as a lead compound for oncology.